Sodium 4-methyl-2-oxopentanoate-d7
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Overview
Description
Sodium 4-methyl-2-oxopentanoate-d7 is a deuterium-labeled version of Sodium 4-methyl-2-oxopentanoate. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology, due to its stable isotope labeling which aids in tracing and quantitation during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-methyl-2-oxopentanoate-d7 involves the incorporation of deuterium into the parent compound, Sodium 4-methyl-2-oxopentanoate. This process typically involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions within the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield of the deuterium-labeled compound. The use of specialized equipment and techniques is essential to maintain the integrity of the deuterium labeling .
Chemical Reactions Analysis
Types of Reactions
Sodium 4-methyl-2-oxopentanoate-d7 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Sodium 4-methyl-2-oxopentanoate-d7 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and processes, particularly in the field of catalysis
Mechanism of Action
The mechanism of action of Sodium 4-methyl-2-oxopentanoate-d7 involves its incorporation into biological systems where it can be traced due to its deuterium labeling. This allows researchers to study the metabolic pathways and interactions of the compound within the system. The molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparison with Similar Compounds
Sodium 4-methyl-2-oxopentanoate-d7 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium 4-methyl-2-oxopentanoate: The non-deuterated version of the compound.
4-Methyl-2-oxopentanoic acid: The parent acid form of the compound.
Sodium 4-methyl-2-oxopentanoate hydrate: A hydrated form of the compound
These compounds share similar chemical structures but differ in their isotopic composition and physical properties, which can affect their behavior in chemical reactions and biological systems.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4,5,5,5-tetradeuterio-2-oxo-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C6H10O3/c1-4(2)3-5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/i1D3,2D3,4D |
InChI Key |
BKAJNAXTPSGJCU-UAVYNJCWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(CC(=O)C(=O)O)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CC(=O)C(=O)O |
Origin of Product |
United States |
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